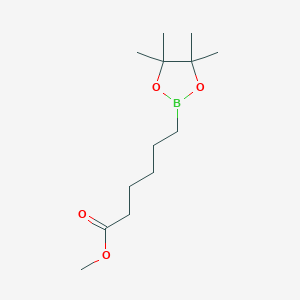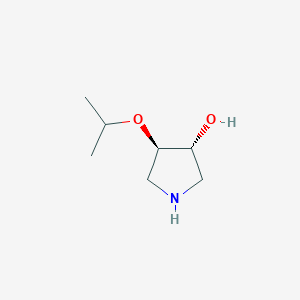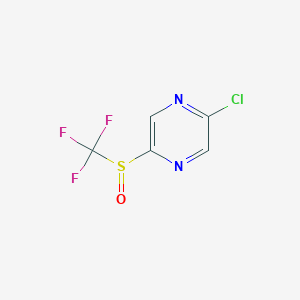
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2OS. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfinyl group attached to a pyrazine ring. It is a clear, colorless liquid with a unique set of chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups.
Oxidation and Reduction: Products include sulfone and sulfide derivatives.
Coupling Reactions: Products include complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its ability to penetrate biological membranes, while the sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-5-((trifluoromethyl)sulfinyl)pyrazine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in synthetic applications and more effective in biochemical studies compared to its analogs .
Properties
Molecular Formula |
C5H2ClF3N2OS |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethylsulfinyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H |
InChI Key |
SPLGTWXOTBUKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


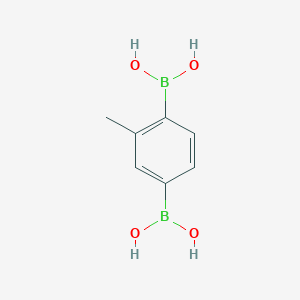
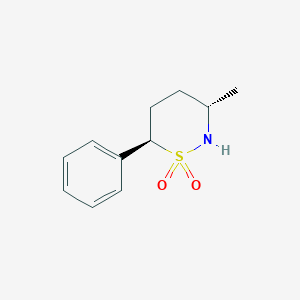
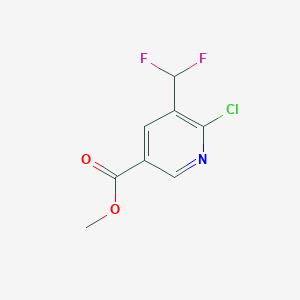

![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
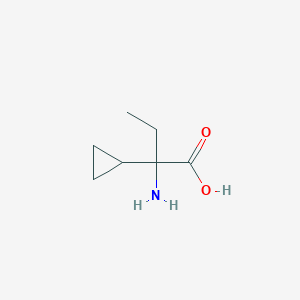
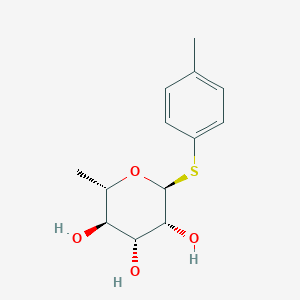
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
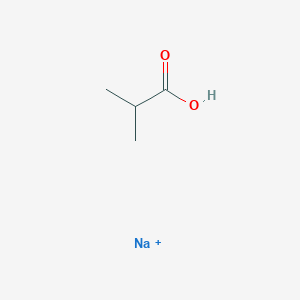

![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
